trans-1,2-Dichlorohexafluorocyclobutane
Overview
Description
Trans-1,2-Dichlorohexafluorocyclobutane is a chemical compound that can be synthesized through different methods, including the thermal dimerization of chlorotrifluoroethylene and the photochemical or catalytic chlorination of hexafluorocyclobutene. The compound exists in two isomeric forms, cis and trans, which can be separated by fractional distillation. The trans isomer is characterized by a lower boiling point compared to the cis isomer .
Synthesis Analysis
The synthesis of trans-1,2-Dichlorohexafluorocyclobutane involves the dimerization of chlorotrifluoroethylene, which predominantly yields the high boiling isomer, or the chlorination of hexafluorocyclobutene, which mainly produces the low boiling isomer. The separation of these isomers is facilitated by their distinct boiling points, and dielectric constant measurements help in identifying the cis and trans forms .
Molecular Structure Analysis
The molecular structure of trans-1,2-Dichlorohexafluorocyclobutane has been studied using infrared absorption spectra. The spectra provide insights into the bonding and configuration of the molecule, which can be compared with Raman spectral data. The trans isomer's structure is associated with a lower boiling point and distinct spectral features .
Chemical Reactions Analysis
Trans-1,2-Dichlorohexafluorocyclobutane can undergo various chemical reactions, including 1,3-sigmatropic rearrangements. These rearrangements can be categorized based on the migration of carbon atoms and the participation of the allylic receptor framework. The use of optically active reactants allows for a detailed mechanistic analysis of these reactions . Additionally, the compound can be involved in thermal stereomutations and sigmatropic shifts, which have been studied in related cyclobutane derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of trans-1,2-Dichlorohexafluorocyclobutane include its boiling point, dielectric constant, and spectral characteristics. The 19F NMR spectrum of the cis isomer has been fully analyzed, providing chemical shift and coupling constants that can be compared with the trans isomer. These properties are essential for understanding the behavior of the compound in various chemical environments .
Scientific Research Applications
NMR Spectroscopy
- 19F NMR Analysis: The 19F NMR spectrum of trans-1,2-dichlorohexafluorocyclobutane has been analyzed in detail, offering insights into its chemical structure and behavior (Gazzard & Harris, 1974).
Thermal and Photochemical Studies
- Isomer Separation and Infrared Spectra: Research has shown that trans-1,2-dichlorohexafluorocyclobutane can be separated from its isomers and studied using infrared spectroscopy, which is essential for understanding its chemical properties (Lacher, Büchler, & Park, 1952).
- Thermal Rearrangements: The compound has been used in studies to understand thermal rearrangements in cyclobutanes, revealing important aspects of chemical reactions and molecular behavior (Berson & Dervan, 1973).
Stereochemistry and Molecular Interaction
- Stereochemical Analysis: Investigations into the stereochemistry of chlorine substitution in cis and trans isomers of 1,2-dichlorohexafluorocyclobutanes provide insights into molecular interactions and reaction mechanisms (Acciani & Ache, 1978).
Conformational Studies
- Conformational Restraint: Studies have focused on the conformational restraint in thermal rearrangements of cyclobutanes, which are crucial for understanding molecular dynamics and reaction pathways (Doering & DeLuca, 2003).
Gas-Phase Reactions
- Gas-Phase Chlorination: The chlorination of cyclobutanes in the gas phase, including trans-1,2-dichlorohexafluorocyclobutane, has been studied to understand reaction kinetics and mechanisms in different phases (Ashton & Tedder, 1972).
Optical and Physical Properties
- Optical Resolution and Intramolecular Excimer Formation: The resolution of optical isomers and study of intramolecular excimer formation in compounds like trans-1,2-dichlorohexafluorocyclobutane can shed light on complex molecular interactions (Mizuno & Otsuji, 1986).
Safety And Hazards
Trans-1,2-Dichlorohexafluorocyclobutane is classified as a hazardous substance . It has hazard statements H315-H319-H335, indicating that it is harmful if inhaled and causes skin and eye irritation . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, and using personal protective equipment .
properties
IUPAC Name |
(1S,2S)-1,2-dichloro-1,2,3,3,4,4-hexafluorocyclobutane | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4Cl2F6/c5-1(7)2(6,8)4(11,12)3(1,9)10/t1-,2-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMHAGAHDHRQIMB-LWMBPPNESA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(C(C(C1(F)Cl)(F)Cl)(F)F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[C@]1([C@@](C(C1(F)F)(F)F)(F)Cl)(F)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4Cl2F6 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801037343 | |
Record name | (1S,2S)-1,2-Dichloro-1,2,3,3,4,4-hexafluorocyclobutane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801037343 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.94 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
trans-1,2-Dichlorohexafluorocyclobutane | |
CAS RN |
3832-15-3 | |
Record name | (1S,2S)-1,2-Dichloro-1,2,3,3,4,4-hexafluorocyclobutane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801037343 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Citations
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